molecular formula C22H23N3O5S B2510936 N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1795300-95-6

N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2510936
CAS No.: 1795300-95-6
M. Wt: 441.5
InChI Key: HOTIMUJSRNDCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activities

Research on novel isoxazole compounds, including intermediates similar to the one specified, has shown that some derivatives exhibit significant antitumor activities. The study conducted by Qi Hao-fei (2011) focused on synthesizing novel isoxazole compounds and evaluating their preliminary biological activities, revealing better antitumor activities for some derivatives Qi Hao-fei, 2011.

Enzyme Inhibitory Potential

Another area of research involves the enzyme inhibitory potential of sulfonamides having benzodioxane and acetamide moieties. M. Abbasi et al. (2019) investigated new sulfonamides for their inhibitory activities against α-glucosidase and acetylcholinesterase. The synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, indicating their potential therapeutic applications M. Abbasi et al., 2019.

Antimicrobial and Antiviral Applications

The compound and its derivatives have also been explored for their antimicrobial and antiviral activities. For instance, E. Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety suitable as antimicrobial agents. The study concluded with promising results, indicating the potential of these compounds in developing new antimicrobial agents E. Darwish et al., 2014.

Carbonic Anhydrase Inhibitory Action

F. Carta et al. (2017) conducted research on thiazolylsulfonamides with carbonic anhydrase inhibitory action, revealing low nanomolar inhibition KI values and suggesting their potential as drug candidates for treating various pathologies, including cancer and obesity F. Carta et al., 2017.

Antibacterial Activity

Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The study highlighted the moderate inhibitory effect of these compounds against various bacterial strains, showcasing their potential in antibacterial drug development Kashif Iqbal et al., 2017.

Future Directions

The future directions in the research of “N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide” and similar compounds could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

N-methyl-2-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-23-20(26)14-31(28,29)17-9-11-25(12-10-17)22(27)16-7-8-19-18(13-16)21(30-24-19)15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTIMUJSRNDCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.